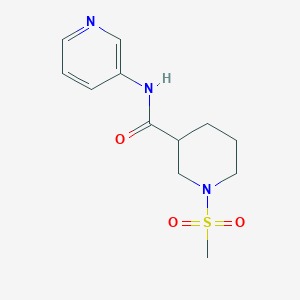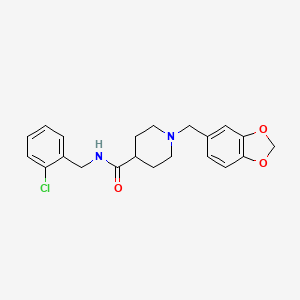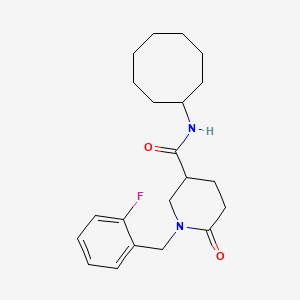
3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole, also known as BrFPhBO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess a range of biological and pharmacological activities, making it a promising candidate for the development of new drugs. In
作用機序
The exact mechanism of action of 3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with specific targets in the body. For example, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. In addition, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole in lab experiments is its ability to inhibit the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful consideration must be given to the concentration used and the duration of exposure.
将来の方向性
There are several future directions for the research of 3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole. One potential area of study is the development of new drugs based on the structure of this compound. Another area of study is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the development of new synthetic methods for this compound could lead to the production of more potent analogs with improved biological activities.
Conclusion
In conclusion, this compound is a promising compound with a range of biological and pharmacological activities. Its potential use in the treatment of various diseases makes it an attractive candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成法
The synthesis of 3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole involves the reaction of 2-bromophenylacetic acid with thionyl chloride to form 2-bromophenylacetyl chloride. This intermediate is then reacted with 5-bromo-2-furaldehyde to form 3-(5-bromo-2-furyl)-2-bromophenylacetyl chloride. Finally, this intermediate is reacted with hydroxylamine hydrochloride to form this compound.
科学的研究の応用
3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
特性
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2O2/c13-8-4-2-1-3-7(8)12-15-11(16-18-12)9-5-6-10(14)17-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCDUBJBRAKELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(O3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6106347.png)
![[1-(3-butenoyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6106355.png)
![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6106363.png)
![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106379.png)
methanone](/img/structure/B6106385.png)
![3-pyridinyl(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6106405.png)
![methyl 4-({[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B6106409.png)
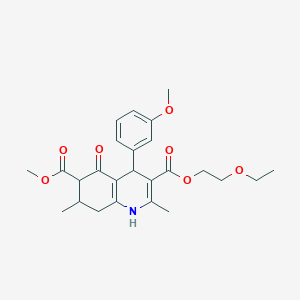
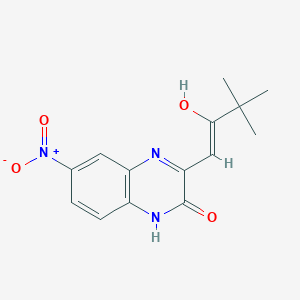
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6106433.png)
